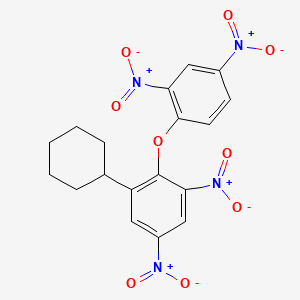
Ether, 2-cyclohexyl-4,6-dinitrophenyl 2,4-dinitrophenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ether, 2-cyclohexyl-4,6-dinitrophenyl 2,4-dinitrophenyl is a complex organic compound characterized by the presence of two nitrophenyl groups and a cyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ether, 2-cyclohexyl-4,6-dinitrophenyl 2,4-dinitrophenyl typically involves the reaction of 2-cyclohexyl-4,6-dinitrophenol with 2,4-dinitrophenol in the presence of a suitable etherification agent. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ether, 2-cyclohexyl-4,6-dinitrophenyl 2,4-dinitrophenyl undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrophenyl ethers.
Wissenschaftliche Forschungsanwendungen
Ether, 2-cyclohexyl-4,6-dinitrophenyl 2,4-dinitrophenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ether, 2-cyclohexyl-4,6-dinitrophenyl 2,4-dinitrophenyl involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the oxidative state of the target molecules. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ether, 2,4,6-trinitrophenyl 2,4-dinitrophenyl: Similar structure but with an additional nitro group.
Ether, 2-cyclohexyl-4,6-dinitrophenyl 2,4,6-trinitrophenyl: Similar structure but with an additional nitro group on the second phenyl ring.
Uniqueness
Ether, 2-cyclohexyl-4,6-dinitrophenyl 2,4-dinitrophenyl is unique due to the presence of both cyclohexyl and dinitrophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
6632-20-8 |
|---|---|
Molekularformel |
C18H16N4O9 |
Molekulargewicht |
432.3 g/mol |
IUPAC-Name |
1-cyclohexyl-2-(2,4-dinitrophenoxy)-3,5-dinitrobenzene |
InChI |
InChI=1S/C18H16N4O9/c23-19(24)12-6-7-17(15(9-12)21(27)28)31-18-14(11-4-2-1-3-5-11)8-13(20(25)26)10-16(18)22(29)30/h6-11H,1-5H2 |
InChI-Schlüssel |
OIXBXXCSARZQSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14725366.png)

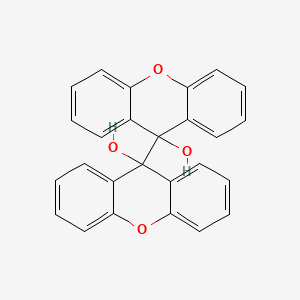
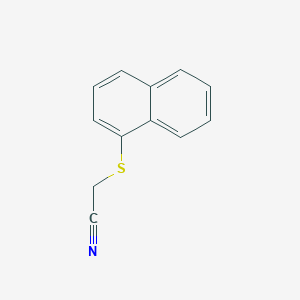
![(1S,2R,7S,10R,11S,14S)-7-hydroxy-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-4,15,17,19,21,23-hexaene-23-carboxylic acid](/img/structure/B14725385.png)
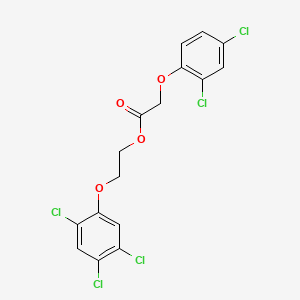

![3-{[Bis(2-hydroxyethyl)amino]methyl}-5-tert-butylbiphenyl-2-ol](/img/structure/B14725412.png)
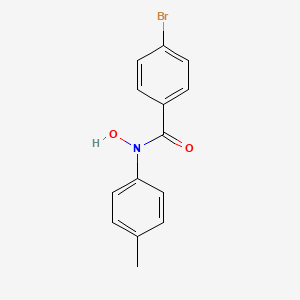
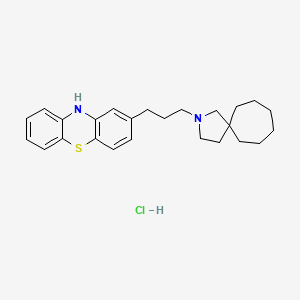
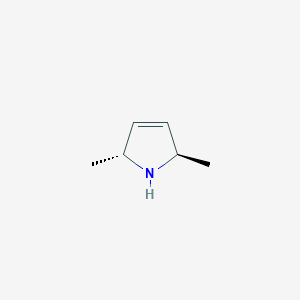
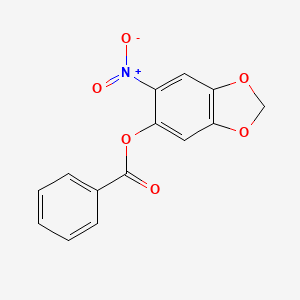
![1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea](/img/structure/B14725443.png)
